4-(2-(3-(Benzyloxy)benzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the CAS number 624725-70-8. This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The molecular formula for this compound is with a molecular weight of 445.5 g/mol .
This compound is classified under triazole derivatives, specifically as a thiol-containing triazole. Its structure features functional groups that may impart significant biological activity, making it of interest in medicinal chemistry and drug development.
The synthesis of 4-(2-(3-(benzyloxy)benzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The general synthetic route includes:
The synthesis can be performed under reflux conditions using solvents such as ethanol or methanol, often requiring acidic or basic catalysts to facilitate the reactions. Reaction times can vary from several hours to overnight depending on the specific conditions employed.
The molecular structure of 4-(2-(3-(benzyloxy)benzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be represented in various formats:
C[C@H](OCC)C(=N)N1C(=S)N(N=C1C2=CC=CC=C2OC3=CC=CC=C3)C(=O)N
InChI=1S/C24H23N5O2S/c1-3-25(26)21-22(27)28(29)23(30)24(31)19-17-15-13-11-9-7-5-6-8-10-12-14-16(15)18(19)20(21)32/h5-16H,3H2,1-2H3,(H,26,27)(H,30,31)(H,29,28)
The compound's structure consists of a triazole ring attached to a benzyloxybenzylidene hydrazine moiety with an ethoxy group. The presence of sulfur in the thiol group enhances its reactivity and potential biological activity.
4-(2-(3-(benzyloxy)benzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of solvents that can stabilize intermediates formed during the reactions .
The mechanism of action for this compound can vary based on its application but generally involves:
Data supporting these mechanisms often derive from bioassays and molecular docking studies that elucidate binding affinities and interaction profiles .
While specific physical properties such as density and boiling point are not available for this compound, it has been noted that similar triazoles exhibit melting points ranging from 250°C to 254°C .
The chemical properties include:
The potential applications of 4-(2-(3-(benzyloxy)benzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol include:
This compound represents a promising area for further research due to its diverse functional groups and potential biological activities.
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0